methyl 4-[(E)-2-cyano-3-oxo-3-(2-phenoxyanilino)prop-1-enyl]benzoate
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Overview
Description
Methyl 4-[(E)-2-cyano-3-oxo-3-(2-phenoxyanilino)prop-1-enyl]benzoate is a complex organic compound with the molecular formula C24H18N2O4. This compound is characterized by its unique structure, which includes a cyano group, a phenoxyanilino moiety, and a benzoate ester. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(E)-2-cyano-3-oxo-3-(2-phenoxyanilino)prop-1-enyl]benzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the intermediate: The reaction begins with the condensation of 4-cyanobenzaldehyde with 2-phenoxyaniline in the presence of a base such as sodium hydroxide to form the intermediate Schiff base.
Cyclization: The intermediate is then subjected to cyclization using a suitable catalyst, such as p-toluenesulfonic acid, to form the desired product.
Esterification: The final step involves the esterification of the product with methanol in the presence of a strong acid like sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(E)-2-cyano-3-oxo-3-(2-phenoxyanilino)prop-1-enyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Methyl 4-[(E)-2-cyano-3-oxo-3-(2-phenoxyanilino)prop-1-enyl]benzoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-[(E)-2-cyano-3-oxo-3-(2-phenoxyanilino)prop-1-enyl]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling and function.
Inducing apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Methyl 4-[(E)-2-cyano-3-oxo-3-(2-phenoxyanilino)prop-1-enyl]benzoate can be compared with other similar compounds, such as:
Methyl 4-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]phenylcarbamate: Similar structure but with a methoxy group instead of a phenoxyanilino moiety.
Methyl 4-[(E)-2-cyano-3-oxo-3-(4-methoxyphenyl)prop-1-enyl]benzoate: Similar structure but with a methoxyphenyl group instead of a phenoxyanilino group.
Properties
IUPAC Name |
methyl 4-[(E)-2-cyano-3-oxo-3-(2-phenoxyanilino)prop-1-enyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O4/c1-29-24(28)18-13-11-17(12-14-18)15-19(16-25)23(27)26-21-9-5-6-10-22(21)30-20-7-3-2-4-8-20/h2-15H,1H3,(H,26,27)/b19-15+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEJYFLCCJXGLM-XDJHFCHBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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